molecular formula C10H8N2O2S B2736692 (E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1396890-14-4

(E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2736692
CAS No.: 1396890-14-4
M. Wt: 220.25
InChI Key: YANPPMYGZBYUIH-ONEGZZNKSA-N
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Description

(E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide is an organic compound that features both isoxazole and thiophene rings. Compounds containing these heterocyclic structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide typically involves the formation of the acrylamide moiety followed by the introduction of the isoxazole and thiophene rings. Common synthetic routes may include:

    Acrylamide Formation: This can be achieved through the reaction of an appropriate amine with acryloyl chloride under basic conditions.

    Isoxazole Ring Formation: Isoxazole rings can be synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes.

    Thiophene Ring Introduction: Thiophene rings can be introduced through cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted isoxazoles.

Scientific Research Applications

(E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic use.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The isoxazole and thiophene rings could play a role in binding to the target molecules, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(isoxazol-4-yl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    (E)-N-(isoxazol-4-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of both isoxazole and thiophene rings, which may confer distinct electronic and steric properties compared to its analogs. These properties can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(E)-N-(1,2-oxazol-4-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-10(12-8-6-11-14-7-8)4-3-9-2-1-5-15-9/h1-7H,(H,12,13)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANPPMYGZBYUIH-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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